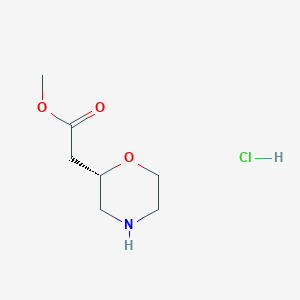
Methyl 2-((S)-morpholin-2-YL)acetate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((S)-morpholin-2-YL)acetate hydrochloride is a chemical compound that belongs to the class of esters. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((S)-morpholin-2-YL)acetate hydrochloride typically involves the reaction of morpholine with methyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in morpholine attacks the carbon atom in methyl bromoacetate, resulting in the formation of the ester linkage. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-((S)-morpholin-2-YL)acetate hydrochloride can be scaled up by using larger quantities of reactants and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((S)-morpholin-2-YL)acetate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((S)-morpholin-2-YL)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-((S)-morpholin-2-YL)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The morpholine ring in the compound can interact with the active site of enzymes, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(morpholin-4-yl)acetate: Similar structure but with a different substitution pattern on the morpholine ring.
Ethyl 2-(morpholin-2-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(piperidin-2-yl)acetate: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
Methyl 2-((S)-morpholin-2-YL)acetate hydrochloride is unique due to the presence of the (S)-enantiomer, which can exhibit different biological activity compared to the ®-enantiomer. The specific substitution pattern on the morpholine ring also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl 2-[(2S)-morpholin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-8-2-3-11-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
LNTJOZNLGYVWSM-RGMNGODLSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CNCCO1.Cl |
Canonical SMILES |
COC(=O)CC1CNCCO1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















